molecular formula C19H21N3O3S B10985824 methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10985824
M. Wt: 371.5 g/mol
InChI Key: ZQGQFBHWLNHSIB-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The incorporation of these heterocyclic systems makes this compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles .

Scientific Research Applications

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, influencing cellular processes. The thiazole ring can also interact with proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its combination of indole and thiazole rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 2-[(1-methylindole-6-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-11(2)9-15-16(18(24)25-4)20-19(26-15)21-17(23)13-6-5-12-7-8-22(3)14(12)10-13/h5-8,10-11H,9H2,1-4H3,(H,20,21,23)

InChI Key

ZQGQFBHWLNHSIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C(=O)OC

Origin of Product

United States

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